N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanehydrazide
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Overview
Description
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their stability and ability to form complexes with metal ions . This particular compound is characterized by its unique structure, which includes both dimethoxyphenyl and tetrahydroquinazolinyl groups.
Preparation Methods
The synthesis of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with a hydrazide derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones with different substituents on the phenyl and quinazolinyl rings. For example:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C20H20N4O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O5/c1-28-14-8-7-13(17(11-14)29-2)12-21-23-18(25)9-10-24-19(26)15-5-3-4-6-16(15)22-20(24)27/h3-8,11-12H,9-10H2,1-2H3,(H,22,27)(H,23,25)/b21-12+ |
InChI Key |
NKZMDYGHPRYLNX-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
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